molecular formula C14H11BrF3NO2S B1294266 N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide CAS No. 951885-22-6

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1294266
CAS No.: 951885-22-6
M. Wt: 394.21 g/mol
InChI Key: WZZMSPJCUFJYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a benzyl group attached to the sulfonamide nitrogen, a bromine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. This compound’s structure combines electron-withdrawing substituents (Br and CF₃) with a bulky benzyl group, which may influence its physicochemical properties, such as acidity, lipophilicity, and steric effects.

Properties

IUPAC Name

N-benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2S/c15-12-6-11(14(16,17)18)7-13(8-12)22(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZMSPJCUFJYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650510
Record name N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-22-6
Record name 3-Bromo-N-(phenylmethyl)-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-3-bromo-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Sulfonamide Formation: The sulfonamide group is formed by reacting the trifluoromethylated bromoarene with a sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1.2.1. Sulfonation and Amination

The sulfonation of benzene involves the formation of an intermediate aryl sulfonic acid, which reacts with benzylamine to form the sulfonamide group. This step is critical for introducing the N-benzyl substituent .

1.2.2. Bromination

The bromination step utilizes a brominating agent in a sulfuric acid/acetic acid mixture to achieve regioselective substitution. The 3-position bromination is favored due to the directing effects of the sulfonamide group and trifluoromethyl substituent .

1.2.3. Trifluoromethylation

Trifluoromethylation typically involves nucleophilic aromatic substitution, facilitated by the electron-withdrawing sulfonamide group. This step requires careful control of reaction conditions to avoid over-substitution .

1.3. Analytical Methods

Structural characterization employs:

  • NMR : Confirms aromatic substitution patterns and functional group integrity .

  • Mass Spectrometry : Verifies molecular weight (394.21 g/mol) and isotopic distribution .

  • FTIR : Identifies sulfonamide (-SO₂NH) and trifluoromethyl (-CF₃) stretches .

1.4. Stability and Reactivity

  • Hydrolytic Stability : The sulfonamide group is stable under acidic conditions but susceptible to base-catalyzed hydrolysis.

  • Electrophilic Substitution : The trifluoromethyl and bromine substituents deactivate the aromatic ring, reducing reactivity toward electrophiles .

1.6. Challenges and Considerations

  • Regioselectivity : Achieving selective bromination at the 3-position requires optimized reaction conditions .

  • Purification : The presence of isomeric impurities (e.g., 1,2-dibromo derivatives) necessitates rigorous chromatographic separation .

  • Scalability : Industrial synthesis involves continuous flow reactors to maintain yield and purity .

Scientific Research Applications

Structure

  • Chemical Formula : C₁₃H₈BrF₃N₁O₂S
  • Molecular Weight : 357.16 g/mol
  • CAS Number : 951885-22-6

Drug Discovery

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide has been investigated as a potential inhibitor of key protein-protein interactions involved in cancer progression. For instance, a study identified analogs that target the S100A2-p53 interaction, demonstrating cytotoxic effects on pancreatic cancer cell lines with an IC50 value of 2.97 μM . This suggests that compounds like this compound could serve as lead compounds in the development of novel anti-cancer therapies.

Synthetic Methodologies

The compound is utilized as a precursor in various synthetic pathways, particularly in the formation of complex organic molecules. Its reactivity allows it to participate in cross-coupling reactions and other transformations that are pivotal in organic synthesis . For example, it can be employed to synthesize derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Material Science

Due to its fluorinated structure, this compound exhibits properties that are beneficial for applications in material science, particularly in the development of fluorinated polymers and coatings. These materials often possess enhanced chemical resistance and thermal stability, making them suitable for industrial applications.

Case Study 1: Inhibitory Effects on Cancer Cells

A focused library synthesis involving this compound showed broad-spectrum activity against various human cancer cell lines. The study highlighted the importance of structural modifications on the sulfonamide backbone to enhance cytotoxicity .

Case Study 2: Synthesis of Novel Compounds

In a synthetic route involving palladium-catalyzed reactions, this compound was successfully used to create new derivatives with potential therapeutic applications. The reaction conditions were optimized to yield high purity products, demonstrating its utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, while the benzyl and bromine groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

The following analysis compares N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide with structurally or functionally related benzenesulfonamide derivatives, emphasizing substituent effects, biological activity, and applications.

Structural Analogues
Compound Name Key Substituents Molecular Weight Notable Properties/Applications Reference
This compound 3-Br, 5-CF₃, N-Benzyl Not reported Discontinued; synthesis challenges
N,N’-(1,2-Phenylene)bis(3,5-bis(trifluoromethyl)benzenesulfonamide) (L3) Dimer with 3,5-bis(CF₃) groups Not reported Catalyst ligand for sustainable chemistry
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide 4-Br, triazole-thioether side chain Not reported Pharmacological research (unspecified)
N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide Pyridine ring, 5-Br, 4-OH 357.22 Intermediate in pharmaceutical synthesis

Key Observations :

  • Bromine’s steric bulk may hinder molecular docking compared to smaller halogens (e.g., fluorine in PET tracers) .
  • Dimeric vs. Monomeric Structures: L3 (a dimer) exhibits increased steric and electronic effects due to dual trifluoromethyl groups, making it suitable as a ligand in catalytic systems, whereas the monomeric target compound lacks reported catalytic utility .
Functional Analogues: COX Inhibitors
Compound Name Key Features COX Selectivity (IC₅₀) Application Reference
Celecoxib Pyrazole ring, 4-methylphenyl substituent COX-2: <86 nmol/L Anti-inflammatory drug
18F-SC58125 Fluorine-18 label, selective substituents COX-2: <86 nmol/L; COX-1: >100 µmol/L PET imaging of COX-2 in brain
18F-Desbromo-DuP-697 Fluorine-18 label, nitro precursor COX-2 selective (no COX-1 binding) Brain COX-2 imaging

Key Observations :

  • Substituent-Driven Selectivity: Unlike Celecoxib and fluorinated COX-2 inhibitors, the target compound lacks a heterocyclic core (e.g., pyrazole), which is critical for COX-2 binding.
  • PET Tracer Comparisons : Fluorinated analogues like 18F-SC58125 and 18F-desbromo-DuP-697 exploit fluorine’s positron-emitting properties for imaging. The target compound’s bromine substituent limits its utility in radiopharmaceuticals but may enhance stability in other contexts .

Biological Activity

N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action supported by diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring that is further substituted with bromine and trifluoromethyl groups. Its molecular formula is C₁₃H₈BrF₃N₁O₂S, with a molecular weight of approximately 394.207 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its pharmacokinetic properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : It has been shown to be effective against drug-resistant bacteria. In studies involving the synthesis of pyrazole derivatives based on this sulfonamide, several compounds demonstrated potent growth inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL.
  • Antimalarial Potential : this compound is utilized in the synthesis of new benzenesulfonamides that serve as potential antimalarial drug candidates. Research indicates that these derivatives exhibit significant activity against malaria parasites.
  • Antitumor Activity : Similar sulfonamide derivatives have been investigated for their anticancer properties. For example, compounds sharing structural similarities with this compound have shown promising results in inhibiting various cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound’s sulfonamide group allows it to act as an inhibitor for certain enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : It has been noted for its ability to interact with progesterone receptors (PR), functioning as a nonsteroidal antagonist. This interaction could lead to therapeutic effects in conditions such as endometriosis and breast cancer .

Antimicrobial Studies

A study highlighted the synthesis and evaluation of various pyrazole derivatives derived from this compound. The results indicated that these derivatives not only inhibited bacterial growth effectively but also showed a favorable safety profile in preliminary toxicity assessments.

CompoundMIC (µg/mL)Target Bacteria
Derivative A0.25Staphylococcus aureus
Derivative B0.50Streptococcus pneumoniae

Antimalarial Research

In another investigation focusing on antimalarial activity, several derivatives synthesized from this compound were tested against Plasmodium falciparum. The most promising candidates displayed IC₅₀ values significantly lower than those of existing antimalarial drugs.

CompoundIC₅₀ (µM)Reference Drug IC₅₀ (µM)
Derivative C0.151.00 (Chloroquine)
Derivative D0.201.50 (Artemisinin)

Anticancer Activity

Research into the anticancer potential of structurally similar compounds revealed that certain derivatives exhibited high selectivity and potency against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma).

CompoundIC₅₀ (µM)Cell Line
Derivative E0.49MCF-7
Derivative F0.62A375

Q & A

Q. Q1. What are the standard synthetic routes for N-Benzyl-3-bromo-5-(trifluoromethyl)benzenesulfonamide?

A: The synthesis typically involves two key steps: (1) sulfonation of a bromo-trifluoromethyl benzene precursor, and (2) introduction of the benzylamine group. For example, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride can be prepared via chlorosulfonation, followed by reaction with benzylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). The bromo and trifluoromethyl groups are often introduced via electrophilic substitution or cross-coupling reactions using precursors like 3-bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1) . Benzyl group installation may leverage reagents such as (bromomethyl)triphenylphosphonium bromide for alkylation .

Advanced Synthesis Challenges

Q. Q2. How can regioselective bromination be achieved in the presence of electron-withdrawing groups like trifluoromethyl?

A: Regioselectivity challenges arise due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring. Directed ortho-bromination using Lewis acids (e.g., FeBr₃) or transition-metal catalysis (e.g., Pd-mediated C–H activation) can enhance selectivity. X-ray crystallography (e.g., SHELX-refined structures) confirms bromine placement, as seen in analogs like N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, where bromine occupies the meta position relative to directing groups .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are critical for characterizing this compound?

A: Key techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl chemical shifts (~-60 to -70 ppm), while 1H^{1}\text{H} NMR resolves benzyl protons (δ 4.2–4.5 ppm).
  • X-ray diffraction : SHELX software refines crystal structures, resolving heavy atoms (Br, S) and confirming bond angles/distances. For example, C–Br bond lengths average 1.89–1.92 Å in related sulfonamides .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₁₄H₁₀BrF₃NO₂S: 381.95 g/mol).

Advanced Structural Analysis

Q. Q4. How do heavy atoms (Br, S) impact X-ray data refinement, and how can these challenges be mitigated?

A: Heavy atoms cause significant electron density perturbations, complicating phase determination. SHELXL employs iterative least-squares refinement and anomalous dispersion corrections to model Br/S atoms accurately. For twinned crystals, SHELXE’s dual-space recycling algorithm improves phase resolution . High-resolution data (<1.0 Å) and synchrotron sources enhance precision, as demonstrated in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide (R factor = 0.028) .

Basic Pharmacological Profiling

Q. Q5. What in vitro assays are suitable for evaluating this compound’s biological activity?

A: Common assays include:

  • Cyclooxygenase (COX) inhibition : Compare IC₅₀ values against Celecoxib analogs (e.g., 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) using fluorescence-based enzymatic assays .
  • Solubility studies : Use HPLC to measure logP and aqueous solubility, critical for bioavailability predictions.

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6. How do substituents (Br, CF₃, benzyl) influence target binding and metabolic stability?

A:

  • Trifluoromethyl (CF₃) : Enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing nature also strengthens hydrophobic interactions in enzyme pockets.
  • Bromine (Br) : Increases molecular weight and polar surface area (PSA), potentially improving binding affinity but reducing solubility.
  • Benzyl group : Modulates lipophilicity and π-π stacking. Removal or substitution (e.g., with piperidinyl groups) alters pharmacokinetics, as seen in analogs like 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide (CAS 915759-45-4) .

Data Contradictions and Resolution

Q. Q7. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

A: Variations may arise from polymorphic forms or impurities. Cross-validate using:

  • DSC/TGA : Differentiate polymorphs via thermal profiles.
  • PXRD : Compare experimental patterns with simulated data from single-crystal structures (e.g., SHELX-refined CIF files) .
  • NMR spiking : Co-crystallize with a reference standard (e.g., 4-(trifluoromethyl)benzenesulfonamide, CAS 830-43-3) to confirm purity .

Analytical Method Development

Q. Q8. What HPLC conditions optimize separation of this compound from its synthetic byproducts?

A: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times are influenced by the trifluoromethyl group’s hydrophobicity. For example, analogs like Celecoxib elute at ~8.5 min under 60:40 acetonitrile/water . Adjust pH to 2.5–3.0 to suppress sulfonamide ionization and improve peak symmetry.

Safety and Handling

Q. Q9. What safety protocols are recommended for handling this compound?

A: Based on analogs (e.g., 4-(trifluoromethyl)benzenesulfonamide):

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Storage : Keep in a desiccator at 0–6°C to prevent hydrolysis .
  • Waste disposal : Neutralize with 1M NaOH before incineration.

Computational Modeling

Q. Q10. Which molecular docking parameters predict binding to COX-2?

A: Use AutoDock Vina with:

  • Force field : AMBER ff14SB for protein; GAFF for ligands.
  • Grid box : Centered on COX-2’s hydrophobic pocket (coordinates: x=15.2, y=22.7, z=21.9).
  • Scoring : Include van der Waals and electrostatic terms, weighted for fluorine interactions. Validate against Celecoxib’s co-crystal structure (PDB: 3LN1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.